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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B1291445 Get Quote

An In-depth Technical Guide to 4-Bromo-2,5-
difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-Bromo-2,5-difluorobenzaldehyde, a key intermediate in the synthesis of

complex organic molecules for the pharmaceutical and agrochemical industries.[1] This

document outlines its chemical structure, physical characteristics, spectral data, synthesis and

purification protocols, and safety information.

Chemical Identity and Physical Properties
4-Bromo-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular

formula C₇H₃BrF₂O.[2][3] Its structure features a benzene ring substituted with a bromine atom,

two fluorine atoms, and a formyl group.

Table 1: Physical and Chemical Properties of 4-Bromo-2,5-difluorobenzaldehyde
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Property Value Reference

CAS Number 357405-75-5 [2]

Molecular Formula C₇H₃BrF₂O [2][3]

Molecular Weight 221.00 g/mol [2][3]

Appearance
Off-white to faint yellow

crystalline solid
[4]

Boiling Point 237 °C [4]

Density 1.758 g/cm³ [4]

Flash Point 97 °C [4]

Melting Point

76-81 °C (for the related

isomer 4-Bromo-2,6-

difluorobenzaldehyde)

Solubility

Expected to be slightly soluble

in water and soluble in

common organic solvents like

ethanol, ether, and chloroform.

[3]

Storage
Store under inert gas (nitrogen

or argon) at 2-8°C.[4]

Spectroscopic Properties
Detailed experimental spectra for 4-Bromo-2,5-difluorobenzaldehyde are not readily

available in the public domain. However, based on the analysis of its structural analogs, the

following spectral characteristics can be predicted.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton

and the two aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2,5-difluorobenzaldehyde
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

Aldehydic (-CHO) ~10.30 Doublet

Expected coupling to

the ortho fluorine atom

(~2.8 Hz)

Aromatic (H-3) ~7.62 Doublet of Doublets J(H-F) and J(H-H)

Aromatic (H-6) ~7.50 Doublet of Doublets J(H-F) and J(H-H)

Note: The chemical shifts are based on data reported in a patent for this compound.[4] The

exact coupling patterns will be complex due to couplings with the fluorine atoms.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2,5-difluorobenzaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

Aldehydic (C=O) 185 - 195

Aromatic (C-Br) 110 - 120 (with C-F coupling)

Aromatic (C-F) 150 - 165 (with C-F coupling)

Aromatic (C-H) 115 - 130 (with C-F coupling)

Aromatic (C-CHO) 130 - 140 (with C-F coupling)

Note: The chemical shifts for the fluorinated carbons will appear as doublets due to C-F

coupling.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Frequencies for 4-Bromo-2,5-difluorobenzaldehyde
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Functional Group Predicted Wavenumber (cm⁻¹)

C-H stretch (aromatic) 3100 - 3000

C-H stretch (aldehyde) 2850 - 2750

C=O stretch (aldehyde) 1710 - 1690

C=C stretch (aromatic) 1600 - 1450

C-F stretch 1250 - 1000

C-Br stretch 700 - 500

Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak and characteristic

fragmentation patterns. A key feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 5: Predicted Major Fragments in the Mass Spectrum of 4-Bromo-2,5-
difluorobenzaldehyde

m/z Fragment

220/222 [M]⁺ (Molecular ion)

191/193 [M-CHO]⁺

141 [M-Br]⁺

113 [M-Br-CO]⁺

Synthesis and Purification
A common synthetic route to 4-Bromo-2,5-difluorobenzaldehyde involves the formylation of

1,4-dibromo-2,5-difluorobenzene.

Experimental Protocol: Synthesis
Reaction:
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1,4-dibromo-2,5-difluorobenzene is reacted with n-butyllithium in dry ether at -78°C to perform

a lithium-halogen exchange. The resulting aryllithium species is then quenched with N,N-

dimethylformamide (DMF) to introduce the formyl group.

Procedure:

Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in dry diethyl ether under a nitrogen

atmosphere and cool the solution to -78°C.

Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78°C.

Stir the mixture at -78°C for 30 minutes.

Add a solution of dry N,N-dimethylformamide (1.5 eq) in dry tetrahydrofuran (THF) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Experimental Protocol: Purification
The crude product is typically purified by column chromatography on silica gel using a mixture

of ethyl acetate and hexane as the eluent.

Procedure:

Prepare a silica gel column using a slurry of silica in hexane.

Load the crude product onto the column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl

acetate and gradually increasing the polarity).
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Collect the fractions containing the desired product, as monitored by thin-layer

chromatography (TLC).

Combine the pure fractions and evaporate the solvent to yield 4-Bromo-2,5-
difluorobenzaldehyde as a solid.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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